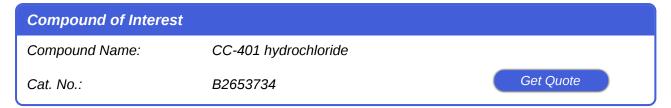


CC-401 Hydrochloride: A Technical Guide to a Potent JNK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent, second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] As a member of the anthrapyrazolone class of inhibitors, it demonstrates high affinity and selectivity for all three JNK isoforms.[3][4] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation. [5][6][7] The specific inhibitory action of CC-401 on this pathway makes it a valuable tool for preclinical research in oncology, inflammatory diseases, and neurodegenerative disorders. This document provides a comprehensive technical overview of CC-401, including its mechanism of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

CC-401 is characterized by its specific chemical structure and physical properties that dictate its handling and use in experimental settings.

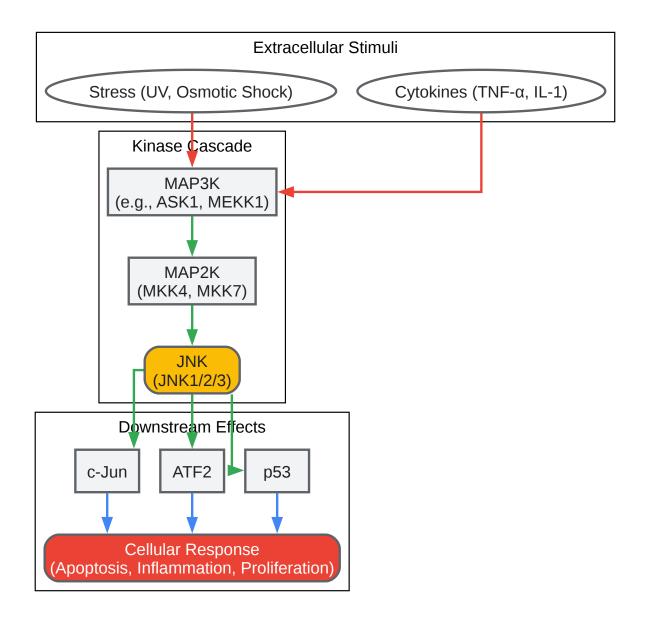


Property	Value	Reference
IUPAC Name	3-[3-(2-piperidin-1- ylethoxy)phenyl]-5-(1H-1,2,4- triazol-5-yl)-1H-indazole	[1]
Molecular Formula	C22H24N6O·2HCl	
Molecular Weight	461.39 g/mol	
CAS Number	2250025-96-6 (dihydrochloride); 395104-30-0 (base)	[1]
Purity	≥98%	
Solubility	Soluble to 100 mM in Water and DMSO	
Storage	Store at -20°C	

JNK Signaling and Mechanism of Inhibition The JNK Signaling Pathway

The JNK pathway is a conserved three-tiered kinase cascade activated by various stimuli, including inflammatory cytokines and environmental stress.[5][7][8] The cascade consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase. Upon activation, MKK4 and MKK7, the primary MAP2Ks in this pathway, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop.[7][9][10] Activated JNK then phosphorylates a host of cytoplasmic and nuclear substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell survival.[8][9]





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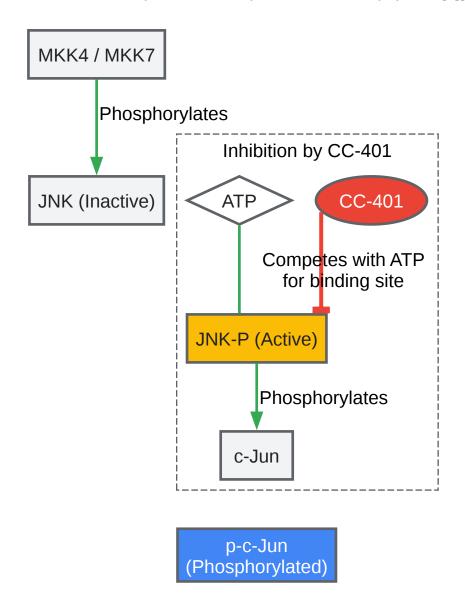
Caption: Overview of the JNK Signaling Pathway.

Mechanism of Action of CC-401

CC-401 functions as an ATP-competitive inhibitor.[1][2] It specifically binds to the ATP-binding pocket of active, phosphorylated JNK, thereby preventing the kinase from binding its natural substrate, ATP.[3] This action blocks the downstream phosphorylation of JNK substrates, such



as c-Jun, without affecting the upstream activation (phosphorylation) of JNK itself by MKK4/MKK7.[3][4] This leads to a reduction in the transcriptional activity of c-Jun and subsequent modulation of cellular processes like proliferation and apoptosis.[1][2]



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Caption: ATP-competitive inhibition of JNK by CC-401.

Quantitative Inhibitory Data

CC-401 exhibits high potency against all three JNK isoforms and significant selectivity over other related kinases.



Parameter	Target	Value	Notes	Reference
Ki (Inhibitor Constant)	JNK1, JNK2, JNK3	25-50 nM	High-affinity binding to all JNK isoforms.	[3][4]
Selectivity	JNK vs. p38, ERK, IKK2, PKC, Lck, ZAP70	> 40-fold	Demonstrates high specificity for JNK over other kinases.	[4]
Cellular Activity	JNK Inhibition	1-5 μΜ	Effective concentration for specific JNK inhibition in cell- based assays.	[4]

Experimental Protocols

The following protocols are standard methodologies for evaluating the efficacy and specificity of JNK inhibitors like CC-401.

In Vitro JNK Kinase Activity Assay

This assay directly measures the ability of CC-401 to inhibit the enzymatic activity of JNK.

Methodology:

- Immunoprecipitation: Isolate JNK from cell lysates (e.g., from stress-activated cells) using a
 JNK-specific antibody coupled to Protein A/G beads.[11][12]
- Washing: Wash the immunoprecipitated complex multiple times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.[11]
- Kinase Reaction: Resuspend the beads in kinase assay buffer containing a recombinant JNK substrate (e.g., c-Jun or ATF2) and ATP.[11][12] Add varying concentrations of CC-401 or a vehicle control (DMSO).

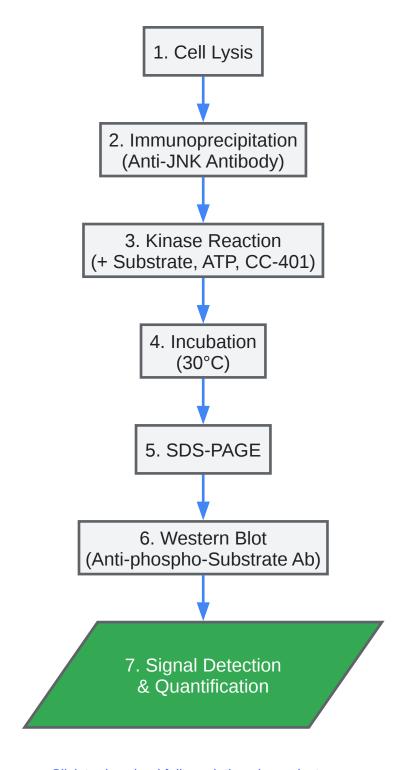






- Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for substrate phosphorylation.[12][13]
- Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. [12]
- Detection: Analyze the phosphorylation of the substrate via Western blotting using a phospho-specific antibody (e.g., anti-phospho-c-Jun).[11] Alternatively, luminescent assays that measure ADP formation can be used for high-throughput screening.[13]





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Caption: Workflow for an in vitro JNK Kinase Assay.

Cell-Based Assay for JNK Pathway Inhibition

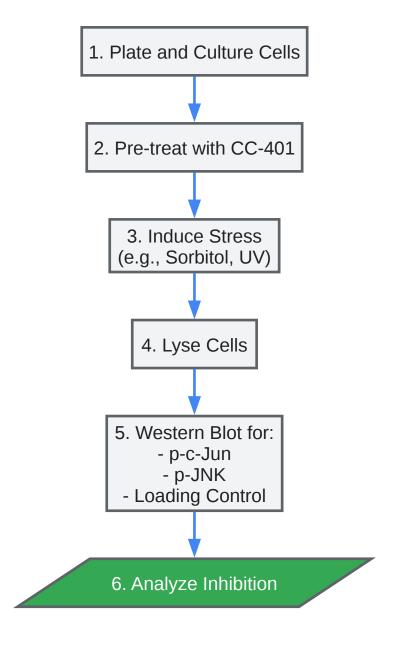
This assay confirms that CC-401 can inhibit JNK signaling within a cellular environment.



Methodology:

- Cell Culture: Plate cells (e.g., human tubular epithelial HK-2 cells or cancer cell lines like HT29) and grow to desired confluency.[4]
- Pre-treatment: Treat cells with various concentrations of CC-401 or vehicle control for 1-2 hours.
- Stimulation: Induce JNK pathway activation by exposing cells to a stress stimulus, such as sorbitol (osmotic stress) or UV radiation, for a short period (e.g., 30-60 minutes).[4]
- Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against phosphoc-Jun (to measure JNK activity), total c-Jun, phospho-JNK (to confirm JNK activation), and a loading control (e.g., β-actin or GAPDH).[4]
- Analysis: Quantify band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation by CC-401.[4]





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Caption: Workflow for a cell-based JNK inhibition assay.

Preclinical and Clinical Development Overview

CC-401 has been utilized in various preclinical models, demonstrating its therapeutic potential. Studies have shown it can be hepatoprotective, play a role in mitigating renal fibrosis, and sensitize hypoxic colon cancer cells to DNA-damaging agents.[4][14] Despite these promising preclinical results, its clinical development has been limited.[14] A Phase 1 clinical trial of CC-401 in patients with high-risk myeloid leukemia (NCT00126893) was initiated but later terminated for reasons that have not been publicly disclosed.[3][14] Other JNK inhibitors from



the same developer, such as CC-90001 (with a bias for JNK1), have since progressed to later-stage clinical trials for conditions like idiopathic pulmonary fibrosis.[14][15][16]

Conclusion

CC-401 hydrochloride is a well-characterized, potent, and selective small-molecule inhibitor of the JNK signaling pathway. Its high affinity for all JNK isoforms and its ATP-competitive mechanism of action make it an invaluable research tool for dissecting the complex roles of JNK in health and disease. While its own clinical progression has halted, the data generated using CC-401 continues to inform the development of next-generation JNK inhibitors for a range of therapeutic applications.

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- To cite this document: BenchChem. [CC-401 Hydrochloride: A Technical Guide to a Potent JNK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2653734#cc-401-hydrochloride-as-a-jnk-inhibitor]

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